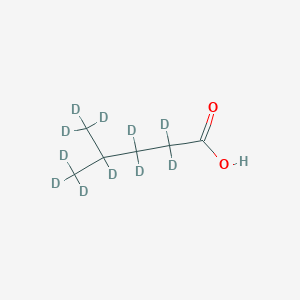

4-Methylpentanoic-D11 acid

Vue d'ensemble

Description

4-Methylpentanoic-D11 acid is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 127.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Methylpentanoic-D11 acid, also known as isocaproic acid, is a branched-chain fatty acid with the molecular formula and a CAS number of 646-07-1. This compound is characterized by its methyl branch at the fourth carbon position of the pentanoic acid chain. It is a short-chain fatty acid (SCFA) that has garnered attention for its biological activities, particularly in relation to metabolic processes and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Weight | 116.158 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 201.0 °C |

| Melting Point | -35 °C |

| Flash Point | 97.2 °C |

| Solubility | Insoluble in water |

Metabolic Role

4-Methylpentanoic acid plays a significant role in various metabolic pathways. It is involved in lipid metabolism and can influence energy homeostasis in the body. Research indicates that SCFAs like isocaproic acid can modulate gut microbiota composition and activity, which has implications for metabolic health and disease prevention.

Case Studies and Research Findings

- Gut Microbiota Modulation : A study published in Nutrients highlighted that SCFAs, including isocaproic acid, can alter gut microbiota profiles, potentially improving outcomes in metabolic disorders such as obesity and diabetes . The research indicated that supplementation with SCFAs could enhance the production of beneficial bacteria while reducing pathogenic strains.

- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of SCFAs, including 4-methylpentanoic acid. The findings suggested that these compounds can inhibit pro-inflammatory cytokines in immune cells, thereby offering protective effects against inflammatory diseases .

- Neuroprotective Effects : Emerging evidence suggests that isocaproic acid may have neuroprotective properties. A study found that SCFAs could cross the blood-brain barrier and exert beneficial effects on brain health, potentially influencing conditions like neurodegeneration .

The biological activity of this compound can be attributed to several mechanisms:

- Energy Substrate : As an SCFA, it serves as an energy source for colonocytes (colon cells), promoting gut health.

- Gene Expression Modulation : It influences the expression of genes involved in lipid metabolism and inflammation through activation of G protein-coupled receptors (GPCRs) such as GPR41 and GPR43.

- Microbiota Interaction : It alters microbial fermentation patterns in the gut, leading to increased production of other beneficial metabolites.

Safety and Toxicity

While this compound has beneficial biological activities, it is essential to consider its safety profile. The compound is classified as hazardous and should be handled with care due to its potential corrosive properties . Ingestion or exposure can lead to irritation and other adverse effects.

Applications De Recherche Scientifique

Chemical Properties and Structure

- IUPAC Name : 4-Methylpentanoic acid

- Molecular Formula : C6H12O2

- Molecular Weight : 116.1583 g/mol

- CAS Number : 646-07-1

Metabolic Studies

4-Methylpentanoic-D11 acid plays a crucial role in metabolic research, particularly in the study of branched-chain fatty acids and their effects on human metabolism. It is utilized as a tracer in metabolic pathways to understand how fatty acids are synthesized and metabolized in living organisms.

- Case Study : A study published in bioRxiv utilized isotopically labeled fatty acids, including 4-Methylpentanoic-D11, to trace metabolic pathways in Bacillus subtilis. The incorporation of deuterated fatty acids helped elucidate the role of specific amino acids in fatty acid synthesis and metabolism, demonstrating significant enrichment of labeled compounds over time .

Biochemical Research

In biochemical applications, this compound serves as a substrate for various enzymatic reactions. Its branched structure allows researchers to investigate enzyme specificity and the mechanisms of action for enzymes involved in lipid metabolism.

- Example : Research involving the synthesis of 4-methylvaleric acid has highlighted its role as a precursor for other bioactive compounds, including pogostone. The enzymatic pathways leading to its synthesis involve complex interactions that can be studied using isotopically labeled versions of the compound .

Industrial Applications

The unique properties of this compound make it a candidate for various industrial applications, particularly in the production of specialty chemicals and as a potential additive in food and cosmetic formulations.

- Potential Uses :

- As a flavoring agent due to its pleasant odor profile.

- In the formulation of surfactants and emulsifiers used in cosmetics and personal care products.

Propriétés

IUPAC Name |

2,2,3,3,4,5,5,5-octadeuterio-4-(trideuteriomethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/i1D3,2D3,3D2,4D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKJLKRYENPLQH-KUXNVAAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.